2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol
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Overview
Description
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol is a chemical compound with the molecular formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol . This compound is characterized by the presence of a difluoroethenyl group attached to an oxy-phenylethanol structure. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of phenylethanol with difluoroethenyl ether in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve larger quantities of the compound efficiently .
Chemical Reactions Analysis
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoroethenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylethanol moiety can interact with biological targets, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol can be compared with similar compounds such as:
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine: This compound has an amine group instead of a hydroxyl group, which can significantly alter its chemical properties and reactivity.
[(1-Ethoxy-2,2-difluoroethenyl)oxy]trimethylsilane: This compound contains a trimethylsilane group, which can affect its stability and reactivity in different chemical environments.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,2-difluoroethenoxy)-1-phenylethanol |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7,9,13H,6H2 |
InChI Key |
ZKNZQGOLWFCNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC=C(F)F)O |
Origin of Product |
United States |
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